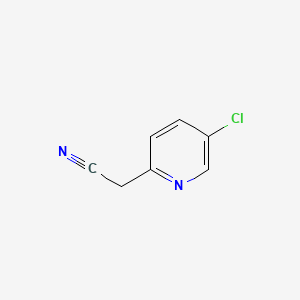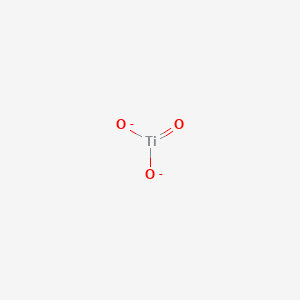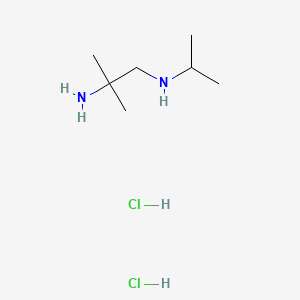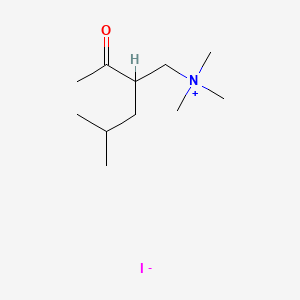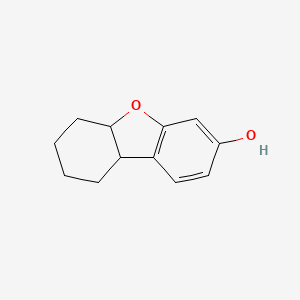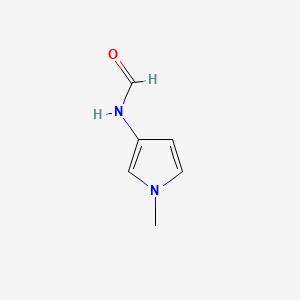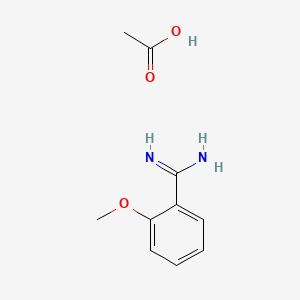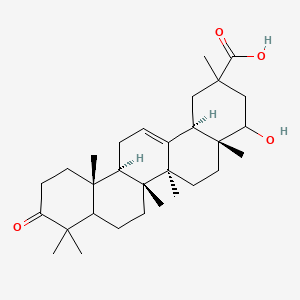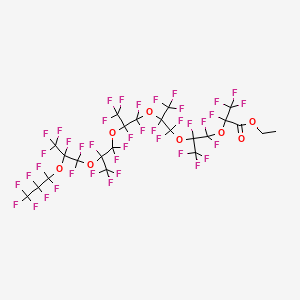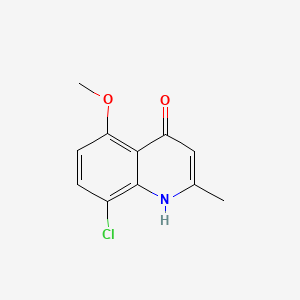
iso-PropylaMine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of iso-Propylamine-d9 is C3H9N . The structure of this compound is also available as a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image .
Chemical Reactions Analysis
Isopropylamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls. Like other simple aliphatic amines, isopropylamine is a weak base: the pK a of [(CH 3) 2)CHNH 3] + is 10.63 .
Physical And Chemical Properties Analysis
Propylamine, a compound similar to this compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .
Safety and Hazards
Zukünftige Richtungen
Iso-Propylamine-d9 is a valuable intermediate in the chemical industry. It is used in the synthesis of numerous drugs, including local anesthetics and antihistamines . It is also used in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals . The future directions of this compound could involve further exploration of its potential applications in these and other areas.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of iso-PropylaMine-d9 can be achieved through a reductive amination reaction.", "Starting Materials": [ "iso-Propylamine", "Deuterium oxide (D2O)", "Sodium cyanoborohydride (NaBH3CN)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate" ], "Reaction": [ "1. Dissolve iso-Propylamine in D2O and adjust the pH to around 4 using HCl.", "2. Add NaBH3CN to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding NaOH to raise the pH to around 10.", "4. Extract the product with ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "6. Purify the product by column chromatography to obtain iso-PropylaMine-d9." ] } | |
CAS-Nummer |
1219794-73-6 |
Molekularformel |
C3H9N |
Molekulargewicht |
68.167 |
IUPAC-Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI-Schlüssel |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
SMILES |
CC(C)N |
Synonyme |
iso-PropylaMine-d9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



